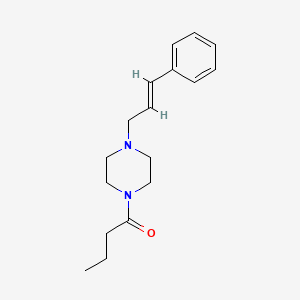

N-Butyryl-N'-cinnamyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16/h3-6,8-10H,2,7,11-15H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBMUHABRSEAIK-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17730-82-4 (hydrochloride) | |

| Record name | 1-N-butyryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-89-0 | |

| Record name | 1-N-butyryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCINNAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J735KL8O54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Butyryl-N'-cinnamyl-piperazine: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic piperazine derivative with potent analgesic properties. First synthesized in the 1970s, it has seen clinical use in some regions for the management of severe pain. This technical document provides an in-depth analysis of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling cascades, and the experimental evidence that defines its pharmacological profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Core Mechanism of Action: µ-Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as a potent and selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Subsequent studies have definitively demonstrated that its analgesic effects are mediated through the activation of these receptors. This is substantiated by the fact that the opioid receptor antagonist naloxone can reverse the effects of bucinnazine and precipitate withdrawal symptoms in treated subjects.[1]

While initially purported to be a non-narcotic analgesic, extensive research has classified bucinnazine and related acylpiperazines as selective µ-opioid receptor agonists with a lower affinity for the δ- and κ-opioid receptors.[1]

Quantitative Pharmacological Data

Quantitative assessment of this compound and its analogs has been performed using various in vitro assays. The following tables summarize the key findings regarding receptor binding and functional activity.

Table 1: Functional Activity of this compound (Bucinnazine/AP-237) at the µ-Opioid Receptor

| Assay Type | Pathway | Efficacy (Emax) | Reference Compound | Source |

| Nanoluciferase Assay | G-protein Activation | ~50% | Hydromorphone | [4] |

| Nanoluciferase Assay | β-Arrestin Recruitment | ~50% | Hydromorphone | [4] |

Table 2: Receptor Binding and Functional Activity of 2-Methyl AP-237 (a close analog)

| Assay Type | Parameter | Value | Receptor Subtype | Source |

| Radioligand Binding | Binding Affinity (Ki) | 12.9 nM | µ-Opioid Receptor (rat) | [5] |

| Binding Affinity (Ki) | 2910 nM | δ-Opioid Receptor (human) | [5] | |

| Binding Affinity (Ki) | 5259 nM | κ-Opioid Receptor (human) | [5] | |

| [³⁵S]GTPγS Binding | Potency (EC₅₀) | 1750 ± 590 nM | µ-Opioid Receptor | [5] |

| Efficacy (Emax) | 36.5 ± 5.4% | µ-Opioid Receptor | [5] |

Data for the close analog 2-Methyl AP-237 is included to provide additional context on the pharmacological profile of this class of cinnamylpiperazines.

Signaling Pathways

Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, initiating two principal downstream signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[4]

G-Protein Dependent Signaling

Activation of the µ-opioid receptor by this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events characteristic of opioid analgesia:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels, causing the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, dampening the transmission of pain signals.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, agonist binding to the µ-opioid receptor also promotes the recruitment of β-arrestin proteins. Studies show this compound is capable of activating this pathway with an efficacy of approximately 50% relative to hydromorphone.[4] The β-arrestin pathway is primarily involved in:

-

Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor C-terminus uncouples it from G-proteins, terminating the signal. This is followed by internalization of the receptor-arrestin complex, which can lead to receptor downregulation or recycling.

-

G-protein Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating pathways that are independent of G-protein activation.

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogs.

µ-Opioid Receptor (MOR) Activation Assays (G-protein and β-Arrestin)

This protocol is based on the methodology described for characterizing cinnamylpiperazines.[4]

-

Objective: To quantify the potency and efficacy of the test compound in activating the G-protein and β-arrestin signaling pathways downstream of the µ-opioid receptor.

-

Methodology: Nanoluciferase-based complementation assays.

-

Cell Line: HEK293 cells stably expressing either a MOR-mini-Gi fusion protein construct (for G-protein activation) or a MOR-β-arrestin2-GRK2 fusion protein construct (for β-arrestin recruitment).

-

Procedure:

-

Seed the engineered HEK293 cells into 96-well or 384-well white-walled assay plates.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare a serial dilution of this compound and a reference agonist (e.g., Hydromorphone).

-

Add the test compound dilutions to the cells.

-

Incubate for the specified time (e.g., 60-90 minutes) at 37°C.

-

Add the nanoluciferase substrate according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal to the maximum response of the reference agonist (100%). Plot the concentration-response curves and determine EC₅₀ (potency) and Emax (efficacy) values using non-linear regression.

Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing novel synthetic opioids.[5]

-

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

-

Methodology: Competitive radioligand displacement.

-

Materials:

-

Cell membranes from transfected cells expressing high levels of human or rat opioid receptors (µ, δ, or κ).

-

Radioligand (e.g., [³H]-DAMGO for MOR).

-

Non-specific binding control (e.g., unlabeled naloxone).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (Bucinnazine, AP-237) is a potent synthetic analgesic whose mechanism of action is centered on its activity as a selective µ-opioid receptor agonist. It initiates the canonical G-protein signaling cascade responsible for analgesia while also engaging the β-arrestin pathway, which is involved in receptor desensitization and potentially other cellular effects. The quantitative data available for bucinnazine and its close analogs confirm a pharmacological profile consistent with other clinically used opioids. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel synthetic opioids. This comprehensive understanding is critical for the fields of pharmacology, drug discovery, and public health.

References

The Structure-Activity Relationship of N-Butyryl-N'-cinnamyl-piperazine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Butyryl-N'-cinnamyl-piperazine, a potent synthetic opioid, and its derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel analgesic compounds with improved therapeutic profiles.

Core Structure and Pharmacological Significance

This compound, also known as AP-237 or bucinnazine, serves as the archetypal structure for a class of synthetic opioids.[1] Its pharmacological activity is primarily mediated through agonism at the µ-opioid receptor (MOR).[2] The core structure consists of three key pharmacophoric elements: a central piperazine ring, an N-butyryl group, and an N'-cinnamyl moiety. The interplay of these components is crucial for receptor binding and functional activity.

Structure-Activity Relationship (SAR) Analysis

The potency and efficacy of this compound derivatives are highly sensitive to structural modifications. The following table summarizes the available quantitative data for key analogs, highlighting the impact of substitutions on the piperazine ring and the N-acyl chain on µ-opioid receptor activation. The data is derived from a β-arrestin recruitment assay, which measures the functional consequence of receptor activation.[3][4]

| Compound | Modification(s) | EC50 (nM) [a] | Emax (%) [b] | Reference |

| This compound (AP-237) | Parent Compound | 685 | 98 | Fogarty et al., 2022[3][4] |

| 2-Methyl AP-237 | Methyl group at the 2-position of the piperazine ring. | 339 | 125 | Fogarty et al., 2022[3][4] |

| para-Methyl AP-237 | Methyl group at the para-position of the cinnamyl phenyl ring. | 1130 | 108 | Fogarty et al., 2022[3][4] |

| AP-238 | Methyl groups at the 2 and 6-positions of the piperazine ring; propionyl instead of butyryl. | 248 | 83 | Fogarty et al., 2022[3][4] |

[a] Potency: The half-maximal effective concentration (EC50) represents the concentration of the compound that produces 50% of its maximal effect. A lower EC50 value indicates higher potency. [b] Efficacy: The maximum effect (Emax) is expressed as a percentage relative to the response induced by the reference µ-opioid agonist, hydromorphone.

Key SAR Insights:

-

Piperazine Ring Substitution: The introduction of a methyl group at the 2-position of the piperazine ring (2-Methyl AP-237) leads to a more than two-fold increase in potency (lower EC50) and enhanced efficacy (higher Emax) compared to the parent compound.[3][4] The presence of methyl groups at both the 2 and 6 positions, combined with a shorter propionyl chain (AP-238), results in the most potent analog in this series, although with slightly reduced efficacy.[3][4]

-

Cinnamyl Group Substitution: The addition of a methyl group at the para-position of the cinnamyl's phenyl ring (para-Methyl AP-237) decreases potency by almost two-fold, suggesting that steric bulk at this position may be detrimental to receptor binding or activation.[3][4]

-

N-Acyl Chain Length: The replacement of the butyryl group with a shorter propionyl group in AP-238, in combination with piperazine methylation, contributes to its high potency.[3][4] This indicates that the length and nature of the acyl group are critical determinants of activity.

Experimental Protocols

Synthesis of this compound Analogs

The following is a general procedure for the synthesis of N-acyl-N'-cinnamyl-piperazine derivatives, adapted from a reported synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride.

Materials:

-

Substituted piperazine dihydrochloride (e.g., 2-methyl-piperazine dihydrochloride)

-

Substituted piperazine (free base)

-

Isopropanol

-

Triethylamine

-

Butyryl chloride (or other appropriate acyl chloride)

-

Benzene (or other suitable organic solvent)

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Cinnamyl-piperazine Intermediate:

-

Suspend the substituted piperazine dihydrochloride in isopropanol in a three-neck flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel.

-

Add the corresponding substituted piperazine free base under strong agitation and continue stirring at ambient temperature until complete dissolution.

-

Slowly add cinnamyl chloride to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and filter to remove any solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 11 with a 10% NaOH solution.

-

Extract the aqueous phase three times with benzene.

-

Combine the organic phases, dry with anhydrous sodium sulfate, and filter. The filtrate contains the cinnamyl-piperazine intermediate.

-

-

Acylation of the Cinnamyl-piperazine Intermediate:

-

To the clear solution of the cinnamyl-piperazine intermediate, add triethylamine.

-

Under strong agitation and while maintaining the temperature at 25°C, slowly add butyryl chloride (or another desired acyl chloride).

-

Continue stirring the mixture at ambient temperature for 12 hours.

-

Add cold water to the reaction mixture and acidify to pH 1.5 with concentrated HCl.

-

Separate the aqueous phase and wash it with an organic solvent.

-

Adjust the pH of the aqueous phase to 11 with 10% NaOH and extract three times with benzene.

-

Combine the organic phases, dry with anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

The final product can be purified by crystallization or chromatography.

-

µ-Opioid Receptor (MOR) Activation β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to determine the potency and efficacy of compounds in activating the µ-opioid receptor by measuring the recruitment of β-arrestin 2.

Materials:

-

HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2-enzyme fragment fusion protein.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (dissolved in DMSO)

-

Reference agonist (e.g., hydromorphone)

-

Luminescent substrate for the enzyme fragment complementation system

-

384-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HEK299 cells in the cell culture medium.

-

Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and the reference agonist in DMSO.

-

Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.

-

-

Assay Protocol:

-

Remove the cell culture medium from the plates and wash the cells once with the assay buffer.

-

Add the diluted compounds to the respective wells.

-

Incubate the plates at 37°C for 90 minutes.

-

-

Signal Detection:

-

Prepare the luminescent substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Incubate the plates at room temperature for 60 minutes in the dark.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

-

Plot the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for each compound.

-

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects of the opioid.

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel opioid analogs involves a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to understanding how molecular modifications influence pharmacological properties.

Caption: Workflow for Synthesis and Evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. researchgate.net [researchgate.net]

- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Butyryl-N'-cinnamyl-piperazine (Bucinnazine/AP-237): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic. First synthesized in the 1970s, it has seen use in China for the treatment of chronic pain, particularly in cancer patients.[1] In recent years, Bucinnazine and its analogues have emerged as novel psychoactive substances in illicit markets. This technical guide provides a comprehensive overview of the pharmacological profile of Bucinnazine, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. The information is presented to aid researchers and drug development professionals in understanding the properties of this potent µ-opioid receptor agonist.

Mechanism of Action

Bucinnazine is a potent and selective agonist of the µ-opioid receptor (MOR).[1] Its analgesic effects are primarily mediated through the activation of MORs in the central nervous system.[1] Upon binding to the MOR, Bucinnazine initiates downstream signaling cascades through two primary pathways: the G-protein pathway and the β-arrestin pathway.[2]

Signaling Pathways

The activation of the µ-opioid receptor by Bucinnazine leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate various ion channels, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to analgesia.

Simultaneously, agonist binding to the MOR can also promote the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.

Figure 1: Simplified signaling pathway of Bucinnazine at the µ-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the available in vitro and in vivo pharmacological data for Bucinnazine (AP-237) and its close analogue, 2-methyl-AP-237.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| 2-methyl-AP-237 | µ-Opioid (MOR) | Radioligand Binding ([³H]DAMGO) | Kᵢ (nM) | 12.9 ± 2.7 | [3] |

| δ-Opioid (DOR) | Radioligand Binding ([³H]DPDPE) | Kᵢ (nM) | 2910 ± 390 | [3] | |

| κ-Opioid (KOR) | Radioligand Binding ([³H]U69,593) | Kᵢ (nM) | 5259 ± 410 | [3] | |

| µ-Opioid (MOR) | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 620 ± 180 | [3] | |

| Eₘₐₓ (%) | 46.7 ± 5.3 (vs DAMGO) | [3] | |||

| Bucinnazine (AP-237) | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 363 | [4] |

| Eₘₐₓ (%) | 106 (vs Hydromorphone) | [4] | |||

| 2-methyl-AP-237 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 393 | [4] |

| Eₘₐₓ (%) | 125 (vs Hydromorphone) | [4] | |||

| AP-238 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 248 | [4] |

| Eₘₐₓ (%) | 108 (vs Hydromorphone) | [4] | |||

| para-methyl-AP-237 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 694 | [4] |

| Eₘₐₓ (%) | 109 (vs Hydromorphone) | [4] |

Table 2: In Vivo Data

| Compound | Species | Assay | Parameter | Value | Reference |

| Bucinnazine (AP-237) | Mice | Acute Toxicity | LD₅₀ (mg/kg) | 50 (intravenous) | [5] |

| 400 (oral) | [5] | ||||

| 625 (subcutaneous) | [5] | ||||

| 2-methyl-AP-237 | Mice | Acute Toxicity | LD₅₀ (mg/kg) | 55 (intravenous) | [5] |

| 350 (oral) | [5] | ||||

| 550 (subcutaneous) | [5] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of Bucinnazine and related compounds. These are generalized protocols based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[6]

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO, ~1 nM) and a range of concentrations of the unlabeled test compound (Bucinnazine).[6][7]

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MOR agonist (e.g., 10 µM DAMGO).

-

Incubation Conditions: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[8]

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30-100 µM GDP, pH 7.4.[9]

-

Incubation: Cell membranes are incubated with varying concentrations of the agonist (Bucinnazine) in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubation Conditions: The reaction is typically carried out for 60 minutes at 30°C.

-

Termination and Detection: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist-stimulated [³⁵S]GTPγS binding.

β-Arrestin 2 Recruitment Assay (PathHunter®)

This cell-based assay measures the recruitment of β-arrestin 2 to the activated receptor using enzyme fragment complementation technology.[10]

Figure 3: Workflow for the PathHunter® β-arrestin 2 recruitment assay.

Detailed Methodology:

-

Cell Culture: PathHunter® CHO-K1 cells stably co-expressing the ProLink™-tagged human µ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin 2 are cultured according to the manufacturer's instructions.[11]

-

Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of approximately 5,000 cells per well and incubated overnight.[12]

-

Compound Addition: The next day, varying concentrations of Bucinnazine are added to the wells.

-

Incubation: The plates are incubated for 90 minutes at 37°C in a humidified incubator.[12]

-

Detection: The PathHunter® detection reagent cocktail is added to each well, and the plates are incubated at room temperature for 60 minutes to allow for signal development.

-

Signal Reading: The chemiluminescent signal is read using a plate reader.

-

Data Analysis: The data are normalized to the response of a reference agonist (e.g., hydromorphone) and analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.[13]

Pharmacokinetics

Detailed pharmacokinetic data for Bucinnazine in humans is limited. However, some studies in animal models and in silico predictions provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption and Distribution: Bucinnazine is reported to be orally active.[5] In China, it is administered both orally and via subcutaneous injection for cancer pain.[5]

-

Metabolism: In silico and in vitro studies suggest that Bucinnazine undergoes metabolism. Putative metabolites that could serve as consumption markers have been identified.[14]

-

Pharmacokinetic Variations: A study in rats demonstrated that the pharmacokinetics of Bucinnazine exhibit significant circadian variations.[14]

Conclusion

This compound (Bucinnazine/AP-237) is a potent µ-opioid receptor agonist with demonstrated analgesic properties. Its pharmacological profile is characterized by high affinity and functional activity at the MOR, leading to the activation of both G-protein and β-arrestin signaling pathways. While in vitro and in vivo data provide a solid foundation for understanding its primary pharmacology, further research is needed to fully elucidate its pharmacokinetic profile and the clinical implications of its dual signaling activity. The information compiled in this guide serves as a valuable resource for scientists and researchers involved in the study of opioid pharmacology and the development of novel analgesics.

References

- 1. Whole-cell radioligand saturation binding [protocols.io]

- 2. estudogeral.uc.pt [estudogeral.uc.pt]

- 3. cdn.who.int [cdn.who.int]

- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. βarrestin2 Recruitment Assays [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Butyryl-N'-cinnamyl-piperazine is a potent analgesic that has been used clinically in some countries.[1] Its chemical structure, featuring a piperazine core with N-butyryl and N'-cinnamyl substitutions, distinguishes it from traditional fentanyl-related opioids.[2] Understanding the receptor binding profile of this compound is critical for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential and abuse liability. This guide summarizes the current state of knowledge regarding the receptor interactions of this compound and its analogs.

Receptor Interaction Profile

Opioid Receptor Activity

This compound is primarily classified as a µ-selective opioid receptor agonist.[1][3][4] Functional assays have demonstrated its ability to activate the µ-opioid receptor (MOR), leading to downstream signaling through both G-protein and β-arrestin pathways.

A key study by Vandeputte et al. (2020) characterized the in vitro functional activity of a panel of non-fentanyl opioids, including AP-237 (bucinnazine), at the human µ-opioid receptor.[5] The study utilized two distinct bio-assays to monitor either G-protein activation (mini-Gᵢ recruitment) or β-arrestin2 (βarr2) recruitment in response to ligand binding. The results provide valuable insights into the potency and efficacy of this compound in initiating these two primary signaling cascades downstream of MOR activation.

Table 1: Functional Activity of this compound and Analogs at the µ-Opioid Receptor

| Compound | Assay | Potency (EC₅₀, µM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |

| This compound (AP-237) | mini-Gᵢ Recruitment | > 3 | Not Determined |

| β-arrestin2 Recruitment | > 3 | Not Determined | |

| 2-methyl AP-237 | β-arrestin2 Recruitment | 0.248 | 125% |

| AP-238 | β-arrestin2 Recruitment | Not Determined | Not Determined |

| Hydromorphone (Reference) | mini-Gᵢ Recruitment | 0.02 µM | 100% |

| β-arrestin2 Recruitment | 0.04 µM | 100% |

Data for AP-237 and Hydromorphone from Vandeputte et al. (2020).[5] Data for 2-methyl AP-237 from Fogarty et al. (2022).[2]

It is noteworthy that in the study by Vandeputte et al., AP-237 did not reach saturation in either assay at concentrations up to 3 µM, precluding the precise determination of its EC₅₀ and Eₘₐₓ under these experimental conditions.[5] However, a separate review indicates that bucinnazine activates both G-protein and β-arrestin pathways with approximately 50% of the response triggered by hydromorphone.[1]

Dopamine and Serotonin Receptor Interactions

While primarily recognized for its opioid activity, there is evidence to suggest that piperazine-based compounds, including cinnamylpiperazines, may also interact with dopamine and serotonin receptors.[3][4] However, specific quantitative binding data for this compound at these receptors is currently lacking in the scientific literature. The pharmacological profile of related cinnamylpiperazine derivatives suggests that this is a plausible area for further investigation.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for opioid receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [³H]-DAMGO (a selective MOR agonist)

-

Non-specific binding control: Naloxone

-

Test compound: this compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, [³H]-DAMGO at a concentration near its K₋d, and varying concentrations of the test compound.

-

For the determination of total binding, omit the test compound.

-

For the determination of non-specific binding, add a high concentration of naloxone.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce β-arrestin recruitment to the µ-opioid receptor.

Materials:

-

A stable cell line co-expressing the human µ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary protein fragment.

-

Test compound: this compound

-

Reference agonist: Hydromorphone

-

Cell culture medium

-

Assay buffer

-

Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate)

-

Luminometer

Procedure:

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Remove the cell culture medium and add the diluted compounds to the cells.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the enzyme substrate according to the manufacturer's instructions.

-

Incubate for a further period to allow the enzymatic reaction to proceed.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Normalize the Eₘₐₓ of the test compound to that of the reference agonist (e.g., hydromorphone) to determine the relative efficacy.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a potent µ-opioid receptor agonist. While quantitative data on its direct binding affinity (Kᵢ) remains to be fully elucidated in publicly accessible literature, functional assays confirm its ability to engage MOR and activate downstream signaling pathways. The provided data on related cinnamylpiperazines and the detailed experimental protocols offer a solid foundation for future research to comprehensively characterize its receptor binding profile, including potential off-target effects at dopaminergic and serotonergic receptors. Such studies are essential for a complete understanding of its pharmacology and for guiding the development of novel analgesics with improved safety and efficacy profiles.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 5. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the µ-Opioid Receptor Activity of N-Butyryl-N'-cinnamyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known as bucinnazine or AP-237, is a synthetic opioid agonist that interacts with the µ-opioid receptor (MOR). This document provides a comprehensive technical overview of its MOR activity, consolidating available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel analgesic compounds. While quantitative data for bucinnazine's direct interaction with the µ-opioid receptor in various assays is still emerging in publicly accessible literature, this guide synthesizes the current understanding of its and structurally related compounds' pharmacological profiles.

Introduction

This compound belongs to the cinnamylpiperazine class of synthetic opioids. Structurally distinct from traditional opioids like morphine and fentanyl, this class of compounds has garnered interest for its analgesic properties. Bucinnazine has been used clinically in some regions for pain management.[1][2] Understanding the detailed mechanism of action, binding affinity, and functional efficacy of this compound at the µ-opioid receptor is crucial for elucidating its therapeutic potential and abuse liability. The key structural features determining the opioid activity of cinnamylpiperazines are the piperazine core, the N-acyl group, and the N'-cinnamyl moiety.

Quantitative µ-Opioid Receptor Activity

The following tables summarize the available quantitative data for this compound (AP-237) and its structurally related analogs. It is important to note that specific Ki values from competitive binding assays and comprehensive functional data from GTPγS and cAMP assays for this compound are not widely available in the current body of scientific literature. The data presented here is primarily from β-arrestin 2 recruitment assays, which provide insight into one of the key signaling pathways of the µ-opioid receptor.

Table 1: µ-Opioid Receptor (MOR) β-Arrestin 2 Recruitment Assay Data for Cinnamylpiperazines

| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |

| AP-237 (Bucinnazine) | 3.7 x 10³ | 50 | [1] |

| 2-methyl AP-237 | 3.3 x 10³ | 125 | [3] |

| AP-238 | 248 | Not Reported | |

| para-methyl AP-237 | >10,000 | Not Reported | |

| Hydromorphone | Not Reported | 100 | [1] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Table 2: µ-Opioid Receptor Binding Affinity for 2-Methyl AP-237

| Compound | Receptor | Ki (nM) | Reference |

| 2-methyl AP-237 | µ-opioid | 12.9 | [4] |

| δ-opioid | 2910 | [4] | |

| κ-opioid | 5259 | [4] |

Ki: Inhibitory constant, a measure of binding affinity.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the specific µ-opioid receptor assays performed on it are not extensively detailed in readily available literature. The following sections provide generalized methodologies for key experiments relevant to assessing µ-opioid receptor activity, which can be adapted for the study of this compound.

Synthesis of this compound

A general synthetic route for N-substituted cinnamylpiperazines involves a multi-step process. While a specific, detailed protocol for this compound is not provided in the search results, a plausible synthesis can be inferred from general knowledge of organic chemistry and synthesis of similar compounds.

-

Step 1: N-Boc protection of piperazine. Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms, yielding tert-butyl piperazine-1-carboxylate.

-

Step 2: N-acylation. The protected piperazine is then acylated with butyryl chloride in the presence of a base (e.g., triethylamine) to introduce the butyryl group, yielding tert-butyl 4-butyrylpiperazine-1-carboxylate.

-

Step 3: Deprotection. The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to give N-butyrylpiperazine.

-

Step 4: N-alkylation. Finally, N-butyrylpiperazine is reacted with cinnamyl chloride or bromide in the presence of a base to yield the final product, this compound.

Purification at each step would typically be performed using techniques such as column chromatography or recrystallization. Characterization of the final product would involve methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

µ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]DAMGO).

-

Test compound (this compound).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

In a parallel experiment, incubate the membranes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon µ-opioid receptor activation.

-

Materials:

-

Whole cells expressing the µ-opioid receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit.

-

The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is determined to calculate EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

-

Materials:

-

Cells co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Test compound (this compound).

-

Substrate for the reporter enzyme.

-

-

Procedure:

-

Incubate the cells with varying concentrations of the test compound.

-

Agonist binding to the receptor induces a conformational change, leading to β-arrestin recruitment.

-

The proximity of the two reporter fragments upon recruitment results in a functional enzyme that can convert the substrate into a detectable signal (e.g., light or color).

-

Measure the signal to determine the EC50 and Emax for β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with the µ-opioid receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. A parallel pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Caption: G-protein dependent signaling pathway of the µ-opioid receptor.

Caption: β-Arrestin recruitment and signaling pathway.

Caption: Experimental workflow for characterizing MOR activity.

Conclusion

This compound is a potent agonist at the µ-opioid receptor. The available data from β-arrestin recruitment assays for bucinnazine and its analogs provide valuable insights into their functional activity. However, a more complete pharmacological profile, including binding affinities (Ki) and efficacy in G-protein signaling pathways (GTPγS and cAMP assays), is needed for a comprehensive understanding of its mechanism of action. The experimental protocols and workflow diagrams presented in this guide offer a framework for conducting further research to fill these knowledge gaps. Such studies are essential for the rational design of novel analgesics with improved therapeutic profiles and for assessing the public health implications of emerging synthetic opioids.

References

An In-depth Technical Guide to the Chemical Properties of N-Butyryl-N'-cinnamyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid of the cinnamylpiperazine class. First synthesized in the late 1960s, it has seen use as an analgesic for treating cancer-related pain.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its mechanism of action through the µ-opioid receptor signaling pathway, and a standard experimental workflow for its characterization. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a synthetic molecule featuring a central piperazine ring, which is a common scaffold in many centrally active compounds.[2] The key structural features responsible for its pharmacological activity are the piperazine core, an N-acyl group (butyryl), and an N'-cinnamyl group.

Identification

| Property | Value |

| IUPAC Name | 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |

| Synonyms | Bucinnazine, AP-237, 1-Butyryl-4-cinnamylpiperazine |

| CAS Number | 17719-89-0[2] |

| Molecular Formula | C17H24N2O |

| Molecular Weight | 272.4 g/mol [2] |

Physicochemical Data

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[3] Not soluble in water.[3] |

| pKa (predicted) | 6.78 ± 0.10[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial formation of the intermediate, 1-cinnamylpiperazine, followed by acylation.[3]

Step 1: Synthesis of 1-Cinnamylpiperazine

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as isopropanol.

-

Addition of Cinnamyl Chloride: Slowly add cinnamyl chloride to the piperazine solution at room temperature.

-

Reaction Conditions: Heat the mixture to approximately 70°C for several hours to facilitate the reaction.

-

Work-up: After the reaction is complete, remove the solvent by distillation. Dissolve the residue in chloroform and wash with a sodium hydroxide solution and then with water. Dry the organic layer over anhydrous potassium carbonate and filter.

-

Purification: Remove the chloroform in vacuo. The resulting crude product can be purified by distillation to yield 1-cinnamylpiperazine.

Step 2: Acylation to this compound

-

Reaction Setup: Dissolve the purified 1-cinnamylpiperazine in an appropriate solvent.

-

Acylation: React the 1-cinnamylpiperazine with n-butyryl chloride.[3] This reaction is a nucleophilic acyl substitution where the piperazine nitrogen acts as the nucleophile.[3]

-

Purification: The final product, this compound, can be purified using standard chromatographic techniques.

Characterization Workflow

A standard workflow for the characterization of newly synthesized this compound involves a combination of chromatographic and spectrometric techniques to confirm its identity and purity.

Caption: Experimental workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily as an agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[4]

Upon binding of this compound to the µ-opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits.

The Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the analgesic effect.

References

- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 17719-89-0 | Benchchem [benchchem.com]

- 3. Buy 1-Butyryl-4-cinnamylpiperazine | 17730-82-4 | >98% [smolecule.com]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]

N-Butyryl-N'-cinnamyl-piperazine IUPAC name and synonyms

An In-Depth Technical Guide to N-Butyryl-N'-cinnamyl-piperazine

This technical guide provides a comprehensive overview of this compound, a synthetic opioid of the cinnamylpiperazine class. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical identity, structure-activity relationships, pharmacological properties, and relevant experimental protocols.

Chemical Identity and Nomenclature

This compound is a synthetic compound first synthesized in the late 1960s.[1] It serves as the prototypical backbone for a class of synthetic opioids.[1][2]

IUPAC Name: 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Common Names | Bucinnazine, AP-237[1][2] |

| Systematic Synonym | 1-N-butyryl-4-cinnamylpiperazine[3] |

| CAS Number | 17719-89-0[1] |

| Molecular Formula | C₁₇H₂₄N₂O |

| Molecular Weight | 272.4 g/mol [1] |

| InChI Key | ZQBMUHABRSEAIK-UXBLZVDNSA-N[1] |

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound and its derivatives is dictated by three essential structural components.[1] Modifications to any of these moieties can significantly alter the compound's potency, efficacy, and overall pharmacological profile.[1]

-

The Piperazine Core : This central heterocyclic ring is a crucial scaffold. Its conformation and the basicity of its nitrogen atoms are important for receptor interactions.[1]

-

The N-Acyl Moiety : The butyryl group attached to one of the piperazine nitrogens is a significant contributor to the compound's opioid activity. Changes to this acyl chain have been shown to impact potency.[1]

-

The N'-Cinnamyl Moiety : The cinnamyl group, specifically the trans (E) configuration, is considered vital for optimal activity. This part of the molecule is understood to interact with a hydrophobic pocket in the target receptor.[1]

Caption: Logical relationship of the core pharmacophores in this compound.

Pharmacological and Toxicological Data

This compound and its analogs are potent opioids that primarily act via the µ-opioid receptor (MOR).[1] While specific quantitative data for the parent compound is limited in the provided literature, studies on its close analogs, such as 2-methyl AP-237 and AP-238, offer insight into the class's activity.

Table 2: In Vitro µ-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs [3]

| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |

| AP-238 | 248 | Not specified |

| 2-Methyl AP-237 | Not specified | 125% |

| Data derived from a β-arrestin2 (βarr2) recruitment assay. |

Table 3: Postmortem Toxicological Findings for Cinnamylpiperazine Analogs [3]

| Compound | Concentration Range (ng/mL) | Number of Cases |

| 2-Methyl AP-237 | 820 - 5800 | 4 |

| AP-238 | 87 - 120 | 2 |

Experimental Protocols

Synthesis Workflow

The synthesis of this compound analogs generally involves a multi-step process. The following workflow illustrates the synthesis of the N-cinnamyl piperazine precursor followed by the acylation step to yield the final product, based on protocols for related compounds.[4][5]

Caption: General workflow for the synthesis of this compound and its analogs.

Protocol Detail: Synthesis of N-cinnamyl piperazine [5]

-

Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.

-

Add cinnamyl chloride (0.5 moles) dropwise at room temperature.

-

Heat the mixture at 70°C for 3 hours with mixing.

-

Distill the solvent away.

-

Dissolve the reaction mixture in 500 ml of chloroform and wash with sodium hydroxide and water.

-

Dry the organic phase over potassium carbonate and filter.

-

Distill the chloroform in vacuo.

-

Remove excess piperazine by sublimation and distill the residue to obtain N-cinnamyl piperazine.

Protocol Detail: Synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride (as a representative analog) [4]

-

Suspend 2-methyl-piperazine dihydrochloride (0.2 M) in 200 ml of isopropanol.

-

Add 2-methyl-piperazine (0.2 M) under strong agitation.

-

React with butyryl chloride in the presence of a base.

-

Adjust the pH to 11 with 10% NaOH and extract three times with 150 ml of benzene.

-

Pool the organic phases, dry with anhydrous sodium sulphate, and filter.

-

The final product is then separated from the reaction solvent, typically in the form of the hydrochloride salt.

Analytical and Bioanalytical Methodologies

Chromatographic techniques are essential for the separation and unambiguous identification of this compound and its metabolites from complex matrices.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds like those in the cinnamylpiperazine class.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantitative confirmation of cinnamylpiperazines in antemortem and postmortem samples.[3]

Pharmacological Assay Protocol: β-arrestin2 (βarr2) Recruitment Assay

This assay is used to determine the activation potential of compounds at the µ-opioid receptor.[3]

-

Cell Line: Utilize a cell line (e.g., U2OS) stably co-expressing the human µ-opioid receptor and a β-arrestin2-EFC fusion protein.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-methyl AP-237, AP-238) and a reference agonist (e.g., hydromorphone).

-

Incubation: Add the diluted compounds to the cells and incubate to allow for receptor binding and β-arrestin2 recruitment.

-

Detection: Following incubation, add detection reagents. The recruitment of β-arrestin2 to the activated receptor brings enzyme fragments into proximity, generating a chemiluminescent signal.

-

Data Analysis: Measure the signal using a luminometer. Plot the signal intensity against the compound concentration to generate dose-response curves. From these curves, calculate potency (EC₅₀) and efficacy (Eₘₐₓ) values relative to the reference agonist.

References

- 1. This compound | 17719-89-0 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Discovery and History of N-Butyryl-N'-cinnamyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known by the research code AP-237 and as Bucinnazine, is a synthetic opioid analgesic belonging to the cinnamylpiperazine class of compounds. First synthesized in the late 1960s, it has a history of clinical use in China for the management of cancer-related pain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It includes detailed experimental methodologies, a summary of available quantitative data, and visualizations of its mechanism of action and experimental workflows.

Discovery and Historical Context

This compound was first synthesized by Japanese researchers in the 1970s as part of a series of piperazine-amide compounds being investigated for their analgesic properties.[1][2] The initial research identified it as a potent analgesic with a therapeutic index suggested to be higher than that of morphine.[2] Although initially purported to be a non-narcotic analgesic, subsequent studies firmly established its mechanism of action as a selective agonist of the μ-opioid receptor (MOR).[2] This activity is responsible for both its analgesic effects and its potential for tolerance, dependence, and abuse.[2] For many years, Bucinnazine has been utilized in China for the treatment of chronic pain associated with cancer.[1]

Chemical Synthesis

The synthesis of this compound can be achieved through several pathways, primarily involving the acylation of a cinnamylpiperazine intermediate.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves a two-step process:

-

Preparation of 1-Cinnamylpiperazine: This intermediate is synthesized by reacting piperazine with cinnamyl chloride or cinnamyl bromide.

-

Acylation: The resulting 1-cinnamylpiperazine is then acylated with n-butyryl chloride to yield the final product, this compound.

While the seminal 1968 publication by Irikura et al. in the Journal of Medicinal Chemistry provides the foundational methodology, specific reaction conditions from publicly available resources are summarized below.

Materials:

-

Piperazine

-

Cinnamyl chloride (or bromide)

-

n-Butyryl chloride

-

Suitable solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine or sodium bicarbonate)

Procedure:

-

Step 1: Synthesis of 1-Cinnamylpiperazine. Dissolve piperazine in a suitable solvent. Add the base to the solution. Slowly add cinnamyl chloride (or bromide) to the reaction mixture. Stir the reaction at room temperature for a specified period to allow for the formation of 1-cinnamylpiperazine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

-

Step 2: Synthesis of this compound. Dissolve the purified 1-cinnamylpiperazine in a suitable solvent. Add a base to the solution. Cool the mixture in an ice bath. Slowly add n-butyryl chloride to the reaction mixture. Allow the reaction to proceed at room temperature until completion, as monitored by TLC. The final product, this compound, is then isolated and purified through extraction, washing, and recrystallization or chromatography.

Pharmacological Profile

This compound is a potent and selective μ-opioid receptor agonist.[2] Its analgesic effects are mediated through the activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family.

Quantitative Pharmacological Data

| Compound | Assay | Parameter | Value | Reference |

| 2-methyl AP-237 | Drug Discrimination (rats) | Potency vs. Morphine | ~4 times more potent | [3] |

| AP-238 | β-arrestin 2 Recruitment | EC50 | 248 nM | [4] |

| 2-methyl AP-237 | β-arrestin 2 Recruitment | Emax (vs. Hydromorphone) | 125% | [4] |

Mechanism of Action and Signaling Pathways

Upon binding to the μ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of inhibitory G-proteins of the Gi/o family.[5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

The binding of this compound to the μ-opioid receptor also triggers the recruitment of β-arrestin proteins.[1] β-arrestin recruitment is involved in receptor desensitization and internalization, which can contribute to the development of tolerance to the drug's effects.

μ-Opioid Receptor Signaling Pathway of AP-237

Experimental Protocols for Pharmacological Evaluation

The analgesic effects of this compound are typically evaluated using in vivo models of nociception in rodents.

Hot-Plate Test

The hot-plate test is a common method for assessing the analgesic efficacy of centrally acting compounds.

Principle:

The test measures the latency of a mouse or rat to react to a thermal stimulus (a heated plate). An increase in the reaction latency after drug administration indicates an analgesic effect.

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

-

A transparent cylinder to confine the animal to the heated surface.

-

A timer.

Procedure:

-

Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).

-

Administer the test compound (this compound) or vehicle to the animals.

-

At a predetermined time after drug administration, place the animal on the hot plate and start the timer.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the latency recorded as the cut-off time.

-

Compare the latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect.

β-Arrestin Recruitment Assay

This in vitro assay is used to determine if a ligand induces the recruitment of β-arrestin to the μ-opioid receptor.

Principle:

This assay often utilizes enzyme fragment complementation (EFC) technology. The μ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

Procedure (General Overview):

-

Use a cell line stably co-expressing the tagged μ-opioid receptor and β-arrestin.

-

Plate the cells in a microplate.

-

Add the test compound (this compound) at various concentrations.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the enzyme substrate.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Experimental and Logical Workflows

The discovery and development of a compound like this compound follows a logical progression from synthesis to pharmacological characterization.

Drug Discovery Workflow for AP-237

Conclusion

This compound (AP-237, Bucinnazine) represents an early synthetic opioid from the cinnamylpiperazine class with a documented history of clinical use for cancer pain in China.[1] Its potent, selective μ-opioid receptor agonism underscores its analgesic efficacy and also its potential for misuse. This guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties, offering a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research into the specific quantitative pharmacology and long-term effects of this compound is warranted to fully characterize its therapeutic potential and risks.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. Bucinnazine - Wikipedia [en.wikipedia.org]

- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 5. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Mechanism of Action, and Analgesic Properties of a Potent µ-Opioid Receptor Agonist

Abstract

N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic that has garnered significant interest for its potent activity. First synthesized in the late 1960s, this cinnamylpiperazine derivative has been utilized for the management of chronic pain, particularly in cancer patients. Its primary mechanism of action is through the agonism of the µ-opioid receptor, initiating a signaling cascade that results in analgesia. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacological profile, and the experimental methodologies used for its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent synthetic opioid belonging to the cinnamylpiperazine class of compounds.[1] Originally synthesized in Japan, it has a history of use in China for treating chronic pain associated with cancer.[1] The analgesic potency of Bucinnazine has been reported to be comparable to that of morphine. Structurally distinct from fentanyl and its analogs, this compound features a piperazine core with butyryl and cinnamyl substitutions.[1] Its primary pharmacological effect is mediated through its activity as a selective agonist at the µ-opioid receptor.[2] This interaction triggers intracellular signaling pathways that ultimately lead to the modulation of pain perception.

Chemical Synthesis

Several synthetic routes for this compound have been described. The most common approaches involve the sequential functionalization of a piperazine ring.

Synthesis Pathway 1: Acylation of 1-Cinnamylpiperazine

A widely employed method involves the initial preparation of 1-cinnamylpiperazine, which is subsequently acylated.

-

Preparation of 1-Cinnamylpiperazine: This intermediate is synthesized by reacting cinnamyl chloride or cinnamyl bromide with piperazine.

-

Acylation: The resulting 1-cinnamylpiperazine is then reacted with butyryl chloride to yield this compound.

Synthesis Pathway 2: Cinnamylation of 1-Butyrylpiperazine

An alternative route involves the initial preparation of 1-butyrylpiperazine.

-

Preparation of 1-Butyrylpiperazine: This intermediate is synthesized by the reaction of butyryl chloride with 1-formylpiperazine, followed by deprotection.

-

Cinnamylation: 1-Butyrylpiperazine is then reacted with cinnamyl bromide in the presence of a base, such as sodium bicarbonate, in a suitable solvent like refluxing benzene.

Synthesis Pathway 3: Reductive Amination

A third reported methodology utilizes a reductive amination reaction.

-

Reaction of Cinnamaldehyde and 1-Butyrylpiperazine: Cinnamaldehyde is reacted with 1-butyrylpiperazine in heated formic acid.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Upon binding of this compound to the µ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This results in the dissociation of the Gα-GTP and Gβγ subunits.

The dissociated G-protein subunits then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-